molecular formula C17H15ClN4O2S B3129645 Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 339104-36-8

Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Cat. No. B3129645
CAS RN: 339104-36-8
M. Wt: 374.8 g/mol
InChI Key: FLWXXGGBEQBHFH-UHFFFAOYSA-N
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Description

“Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate” is a chemical compound with the molecular formula C17H15ClN4O2S . Its molecular weight is 374.8446 .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as an ethyl ester, a chlorobenzyl group, an amino group, a thiophene ring, and a triazine ring .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate has been explored for its potential in chemical synthesis and forming derivatives. The synthesis and reactions of triazine derivatives containing sulfa drug moieties have been a subject of interest, with thienyl-triazine-sulphonamide conjugates being prepared from precursor amines using cross-coupling reagents like triethyl orthoformate or ethyl chloroformate. The synthesized compounds are characterized by spectral and microanalytical techniques and have been screened for various activities including antibacterial, antifungal, antioxidant, and anticancer properties (Aly, Gobouri, Abdel Hafez & Saad, 2015).

Synthesis of Azapteridines and Oxazinotriazines

The compound is also utilized in the synthesis of novel 6-azapteridines and oxazinotriazines. These bifunctional 1,2,4-triazines undergo condensation and other chemical reactions to form new compounds with potential chemical and biological applications. For instance, ethyl 5-amino-1,2,4-triazine-6-carboxylates undergo condensation with aryl isocyanates to afford corresponding pyrimido[4,5-e][1,2,4]triazines, highlighting the compound's versatility in organic synthesis (Wamhoff & Tzanova, 2003).

Applications in Antibacterial and Antimicrobial Activities

The compound's derivatives have been synthesized and screened for antibacterial and antimicrobial activities. For example, ethyl 5-cyano-6-mercaptonicotinate derivatives have been studied for their potential to give ethyl 6-[(2-{[4-(aminosulfonyl) phenyl]amino}-2-oxoethyl)thio]nicotinate derivatives, which upon cyclization, afford compounds with potential antibacterial and antimicrobial properties (Gad-Elkareem & El-Adasy, 2010).

Development of Heterocyclic Compounds

Its applications extend to the development of heterocyclic compounds, where ethyl 1-aminotetrazole-5-carboxylate derivatives have been synthesized and assessed for antimicrobial activity. These derivatives have been synthesized by reacting with various chemical agents, forming complex structures like S-acyl 1,3,4-oxadiazole derivatives, showcasing the compound's potential in constructing diverse chemical structures with specific biological activities (Taha & El-Badry, 2010).

properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)methylamino]-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-2-24-17(23)14-16(19-10-11-5-7-12(18)8-6-11)20-15(22-21-14)13-4-3-9-25-13/h3-9H,2,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWXXGGBEQBHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 2
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 3
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 4
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 6
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

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